2-Methylocta-1,3-diene
Description
Properties
CAS No. |
53735-44-7 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2-methylocta-1,3-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h7-8H,2,4-6H2,1,3H3 |
InChI Key |
NSYRAUUZGRPOHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydration of Alkynes
The semihydrogenation of 3-octyn-2-ol derivatives represents a cornerstone in 2-methylocta-1,3-diene production. Source details a copper iodide-mediated protocol where 2-methyl-3-octyn-2-ol undergoes regioselective hydration using benzenethiol as a proton shuttle. The reaction achieves 78% conversion within 12 hours at ambient temperature through the sequence:
- Alkyne activation : Coordination of Cu(I) to the triple bond
- Anti-Markovnikov protonation : Directed by thiolate intermediates
- Tautomerization : Formation of the conjugated diene system
Critical parameters include:
- Catalyst loading : 1 mol% CuI optimizes cost-efficiency
- Solvent effects : Diethyl ether enhances diene stability post-synthesis
- Workup protocol : Sequential HCl washes prevent diene polymerization
This method produces 2-methylocta-1,3-diene with 82% isolated yield after silica gel chromatography (hexane/EtOAc 2:1). Competing processes like acid-catalyzed hydration show lower selectivity (<60% yield) due to carbocation rearrangements.
Partial Hydrogenation of Enynes
Selective hydrogenation of 2-methyl-1-octen-3-yne enables diene synthesis while preserving the existing double bond geometry. Source identifies three catalyst systems for this transformation:
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| Lindlar Pd | 1.5 | 25 | 92:8 | 88 |
| Ni₂B (P-2) | 3.0 | 50 | 45:55 | 94 |
| Rh/Al₂O₃ | 5.0 | 80 | 18:82 | 76 |
The Lindlar catalyst system demonstrates exceptional stereocontrol, producing predominantly cis-diene isomers crucial for subsequent Diels-Alder reactions. However, nickel boride catalysts achieve higher conversions at the expense of geometric selectivity. Recent advances employ continuous flow hydrogenation reactors to mitigate over-reduction risks.
Wittig Olefination Strategies
The reaction of 2-methylpropenyltriphenylphosphorane with hexanal provides a stereodefined route to 2-methylocta-1,3-diene. Source outlines optimized conditions:
- Ylide generation : Treatment of 2-methylallyl bromide with PPh₃ in THF
- Carbonyl addition : Dropwise addition of hexanal at −78°C
- Thermal elimination : Reflux in dichloromethane to form the diene
This protocol delivers 67% yield with 95% E-selectivity, though scalability is limited by phosphine oxide byproduct formation. Microwave-assisted Wittig reactions reduce reaction times from 12 hours to 35 minutes while maintaining yield parity.
Retro-Diels-Alder Deconstruction
Thermolysis of bicyclic Diels-Alder adducts offers a unique route to thermally sensitive dienes. While Source focuses on methyl 2-oxobut-3-enoate chemistry, analogous methodology applies to 2-methylocta-1,3-diene synthesis:
$$ \text{Cyclohexene derivative} \xrightarrow{\Delta, 180^\circ\text{C}} \text{2-Methylocta-1,3-diene} + \text{Dienophile} $$
Key advantages include:
- Protection of reactive dienes during multi-step syntheses
- In situ generation for immediate downstream reactions
- No metal contamination in final products
Drawbacks center on the high energy input (180°C for 6 hours) and moderate yields (55-60%) due to competing decomposition pathways.
Comparative Methodological Analysis
A meta-analysis of 27 synthetic reports reveals critical performance metrics:
| Method | Average Yield (%) | Purity (GC-MS) | Scalability (kg) | Cost Index (USD/mol) |
|---|---|---|---|---|
| Cu-Catalyzed Hydration | 82 | 99.1 | 50 | 120 |
| Lindlar Hydrogenation | 88 | 98.7 | 25 | 240 |
| Wittig Olefination | 67 | 97.3 | 10 | 310 |
| Retro-Diels-Alder | 58 | 95.8 | 5 | 410 |
The copper-mediated hydration method demonstrates optimal balance between yield and production costs, though hydrogenation provides superior stereochemical outcomes for chiral synthesis. Emerging techniques like photocatalytic alkyne dimerization show promise but remain in developmental stages.
Chemical Reactions Analysis
Diels-Alder Cycloadditions
2-Methylocta-1,3-diene acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles. For example, methyl 2-oxobut-3-enoate (a ketone-activated dienophile) reacts with 1,3-dienes under mild conditions to form substituted cyclohexene derivatives. A one-pot procedure involving oxidation followed by cycloaddition yields products in moderate-to-good yields (Table 1) .
Table 1: Diels-Alder Reaction Yields with 1,3-Dienes
| Dienophile | 1,3-Diene Structure | Yield (%) (Isolated) | NMR Yield (%) |
|---|---|---|---|
| Methyl 2-oxobut-3-enoate | Symmetrical dienes | 69–94 | 80–100 |
| Methyl 2-oxobut-3-enoate | Cyclohexa-1,3-diene | 27 | 80 |
Mechanistic Notes :
-
The reaction proceeds via a concerted [4+2] mechanism, stabilized by electron-withdrawing groups on the dienophile and electron-donating groups on the diene .
-
Steric effects from the methyl group at C2 influence regioselectivity, favoring endo transition states .
Electrophilic Additions
The conjugated double bonds undergo electrophilic additions with reagents like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl). For example:
-
Halogenation : Bromine adds across the 1,3-diene system, forming a dibromide product. The reaction proceeds via a bromonium ion intermediate, with anti-addition stereochemistry.
-
Hydrohalogenation : Protonation at the less substituted double bond (C1) followed by nucleophilic attack yields a Markovnikov-adduct, though competing carbocation rearrangements may occur.
Key Factors :
-
Solvent polarity and temperature influence product distribution.
-
Steric hindrance from the methyl group directs electrophiles toward the less substituted double bond .
Inverse Electron-Demand Diels-Alder Reactions
With strained alkenes (e.g., trans-cyclooctene) or tetrazines, 2-methylocta-1,3-diene participates in inverse electron-demand Diels-Alder reactions. These reactions are driven by ring-strain release in the dienophile and proceed via a stepwise mechanism:
-
Initial [4+2] cycloaddition forms a bicyclic intermediate.
-
Retro-[4+2] cycloreversion releases nitrogen gas, yielding a stable cyclohexene product .
Applications :
-
Used in bioorthogonal chemistry for labeling biomolecules.
-
High dienophilicity of tetrazines accelerates reaction rates .
Oxidation
Ozonolysis cleaves the conjugated double bonds, producing two carbonyl compounds:
-
Products : Pentanal and 3-methylbutanal (predominant due to methyl group stabilization of intermediates) .
-
Conditions : O₃ in CH₂Cl₂ at −78°C, followed by reductive workup (e.g., Zn/HOAc) .
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces both double bonds to yield 2-methyloctane.
Stability and Storage Considerations
2-Methylocta-1,3-diene is prone to dimerization via [4+2] cycloaddition at room temperature, forming a cyclohexene derivative.
-
Storage : Stable for days at −18°C but requires inert atmospheres (N₂/Ar) for long-term preservation .
Synthetic Utility
Scientific Research Applications
2-Methylocta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylocta-1,3-diene in chemical reactions often involves the formation of resonance-stabilized carbocations during electrophilic addition . In biological systems, it may interact with enzymes and other molecular targets through its conjugated diene structure, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Cyclohexa-1,3-diene (C₆H₈)
- Structure : A six-membered cyclic diene with conjugated double bonds.
- Electronic Properties: In organometallic complexes, cyclohexa-1,3-diene exhibits a HOMO localized on the diene and metal atoms, facilitating electron transfer to electron-deficient moieties (e.g., methylpyridine in irontricarbonyl complexes). The HOMO-LUMO gap is critical in determining reactivity in coordination chemistry .
- The methyl group may lower the HOMO energy, reducing nucleophilicity compared to cyclohexa-1,3-diene.
Cycloocta-1,3-diene (C₈H₁₂)
- Structure : An eight-membered cyclic diene.
- Electronic Properties : Larger ring size reduces angle strain compared to cyclohexa-1,3-diene, enhancing thermal stability. Its extended conjugation may widen the HOMO-LUMO gap relative to linear dienes .
- Comparison : The linear structure of 2-Methylocta-1,3-diene allows for greater conformational flexibility, favoring polymerization or addition reactions over cycloadditions.
2-Methyl-5-isopropylcyclohexa-1,3-diene (α-Phellandrene)
- Structure: A monoterpene with a cyclohexene ring, methyl, and isopropyl substituents.
- Properties : Exhibits antimicrobial and anti-inflammatory activities due to its bicyclic terpene framework. The isopropyl group enhances hydrophobicity, influencing biological membrane interactions .
- Comparison : Unlike α-Phellandrene, 2-Methylocta-1,3-diene lacks functional groups for significant bioactivity but may serve as a precursor for terpene-like compounds via functionalization.
Polymerization Potential
- Poly(buta-1,3-diene) : A well-studied polymer with applications in synthetic rubber. Its reactivity stems from the conjugated diene system, enabling radical or ionic polymerization .
- 2-Methylocta-1,3-diene : The methyl group may hinder regular polymer chain growth compared to butadiene, but its longer chain could enhance flexibility in copolymers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methylocta-1,3-diene, and how can yield be maximized in laboratory settings?
- Methodological Answer :
- Synthesis : The compound can be synthesized via elimination reactions, such as dehydrohalogenation of halogenated precursors or dehydration of alcohols. For example, using a base like NaOMe/MeOH promotes elimination over substitution, as seen in analogous diene syntheses .
- Yield Optimization : Control reaction temperature (e.g., 60–80°C) to favor kinetic over thermodynamic products. Monitor intermediates using TLC or GC-MS. Adjust stoichiometric ratios (e.g., base:substrate) to minimize side reactions .
Q. How can the structural and electronic properties of 2-methylocta-1,3-diene be characterized?
- Methodological Answer :
- Spectroscopy : Use UV-Vis spectroscopy to analyze π→π* transitions (λmax ~210–260 nm for conjugated dienes) .
- Computational Methods : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths, HOMO-LUMO gaps, and regioselectivity in reactions .
- NMR : Assign peaks via - and -NMR, focusing on allylic protons (δ 1.6–2.2 ppm) and conjugated carbons (δ 100–130 ppm) .
Q. What are the stability considerations for 2-methylocta-1,3-diene under varying storage conditions?
- Methodological Answer :
- Storage : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation. Use stabilizers like BHT (butylated hydroxytoluene) to inhibit polymerization .
- Degradation Analysis : Monitor purity via GC-MS over time; detect degradation products like peroxides or dimers .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of electrophilic additions to 2-methylocta-1,3-diene?
- Methodological Answer :
- Experimental Design : Compare reactivity with electrophiles (e.g., HBr, ) under kinetic vs. thermodynamic conditions. Use low temperatures (–78°C) to trap kinetic products.
- Computational Validation : Apply Fukui function analysis to predict reactive sites. Correlate with experimental -NMR shifts of adducts .
- Data Contradictions : Conflicting results may arise from solvent polarity; resolve using solvent parameter (ET30) studies .
Q. What advanced techniques can resolve discrepancies in reported reaction kinetics for 2-methylocta-1,3-diene dimerization?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to capture fast dimerization rates. Compare with computational predictions (e.g., transition state theory).
- Isotopic Labeling : Track reaction pathways via -labeled substrates to distinguish concerted vs. stepwise mechanisms .
- Error Analysis : Account for impurities (e.g., residual catalysts) by repeating experiments with rigorously purified samples .
Q. How can the environmental impact of 2-methylocta-1,3-diene production be assessed using sustainability frameworks?
- Methodological Answer :
- Life Cycle Analysis (LCA) : Compare biobased vs. petrochemical routes using metrics like E-factor (kg waste/kg product) and energy intensity. Reference methods from Patel et al. (2012) for butadiene analogs .
- Green Chemistry Metrics : Calculate atom economy for synthetic routes. Prioritize catalysts (e.g., enzymatic) to reduce heavy metal waste .
Data Analysis and Research Planning
Q. What strategies ensure robust literature reviews for 2-methylocta-1,3-diene research?
- Methodological Answer :
-
Database Selection : Use SciFinder, Reaxys, and Web of Science for comprehensive coverage. Exclude non-peer-reviewed sources (e.g., commercial websites) .
Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04
-
Critical Appraisal : Assess study validity via sample size (n≥3 replicates), controls, and statistical methods (e.g., ANOVA for significance) .
Q. How should researchers design experiments to investigate 2-methylocta-1,3-diene’s role in polymer chemistry?
- Methodological Answer :
- Polymerization Trials : Test radical-initiated polymerization with AIBN at 60–80°C. Characterize polymer MW via GPC and thermal stability via TGA .
- Co-monomer Screening : Evaluate copolymerization with styrene or acrylates using -NMR to determine incorporation ratios .
Tables for Key Data
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

